molecular formula C22H17ClN6 B2484484 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 957002-67-4

7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

货号: B2484484
CAS 编号: 957002-67-4
分子量: 400.87
InChI 键: SXOAWDCLOWWLBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This molecule features the pyrazolo[1,5-a]pyrimidine core, a privileged structure in the development of targeted protein kinase inhibitors (PKIs) . Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of various cancers, making them prominent therapeutic targets . While specific pharmacological data for this exact analog may be emerging, its structural framework is highly significant. The strategic incorporation of a 4-chlorophenyl moiety at the 7-position, a 3,5-dimethylpyrazolyl group at the 6-position, and a 2-pyridinyl group at the 3-position creates a multi-functionalized heterocyclic system. This design is consistent with established structure-activity relationship (SAR) principles aimed at optimizing interactions within the ATP-binding pockets of specific kinase targets . Researchers can leverage this compound as a key intermediate or a novel chemical probe to investigate signaling pathways driven by kinases such as Bruton's tyrosine kinase (Btk) or phosphoinositide 3-kinase δ (PI3Kδ) , which are implicated in oncology and inflammatory diseases. Its primary research utility lies in the exploration of kinase inhibition mechanisms, the development of new targeted cancer therapies, and the expansion of structure-activity relationship libraries within this pharmacologically vital chemical space.

属性

IUPAC Name

7-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6/c1-14-11-15(2)28(27-14)20-13-25-22-18(19-5-3-4-10-24-19)12-26-29(22)21(20)16-6-8-17(23)9-7-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAWDCLOWWLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=C(C=N3)C4=CC=CC=N4)N=C2)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, supported by data from recent studies.

  • Molecular Formula : C22H17ClN6
  • CAS Number : 957002-67-4
  • Molecular Weight : 400.86 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains.

Key Findings :

  • The compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were reported as low as 0.125 µg/mL against certain strains, indicating potent activity compared to standard antibiotics .
Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.1250.25
Escherichia coli0.0620.125
Pseudomonas aeruginosa0.1870.375

The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit biofilm formation, making it a promising candidate for treating resistant bacterial infections .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects.

Research Insights :

  • It was tested against common fungal pathogens and demonstrated notable inhibitory effects.
  • The mechanism of action appears to involve interference with fungal cell membrane integrity.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties.

Case Studies :

  • A study evaluated its effect on various cancer cell lines, revealing significant cytotoxicity.
  • The compound induced apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is largely attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : Potential modulation of various receptors involved in cancer cell proliferation and survival pathways.

相似化合物的比较

Comparison with Structural Analogues

Substituent Analysis and Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations

Compound ID Position 3 Position 5/6* Position 7 Key References
Compound X 2-Pyridinyl 3,5-Dimethylpyrazolyl 4-Chlorophenyl -
4g (E)-4-Hydroxyphenyldiazenyl 2,6-Dimethylphenyl -
6k (Pim1 kinase inhibitor) Aryl group Amine CF₃
10c 2'-Chlorophenylazo Ethyl, Phenyl -
MK72 3,5-Bis(trifluoromethyl)phenyl - 4-Fluorophenyl
MK86 Pyridin-3-yl 3,5-Bis(trifluoromethyl)phenyl -

Note: Pyrazolo[1,5-a]pyrimidines are numbered inconsistently across studies; Position 5/6 substitutions depend on the specific scaffold.

Key Observations:

Position 3 : The 2-pyridinyl group in Compound X contrasts with arylazo (e.g., 4g , 10c ) or trifluoromethyl-substituted aryl groups (e.g., 6k , MK72 ). Pyridinyl substituents may enhance solubility or metal-binding capacity compared to purely hydrophobic groups .

Position 6 : The 3,5-dimethylpyrazolyl group in Compound X is unique; most analogues feature simpler alkyl/aryl or amine substituents. This group may sterically hinder interactions or improve metabolic stability.

Position 7 : The 4-chlorophenyl group is less electron-withdrawing than trifluoromethyl (e.g., 6k ) but more lipophilic than hydroxylated aryl groups (e.g., 4g ) .

Key Observations:
  • Compound X likely employs a multicomponent approach similar to 4g and 4i , utilizing substituted aldehydes and pyrazoles under acidic or ultrasonic conditions .
  • The 3,5-dimethylpyrazole substituent may require specialized precursors, increasing synthetic complexity compared to simpler aryl/alkyl analogues.

Physicochemical Properties

Table 3: Elemental Analysis and Calculated Properties

Compound ID Molecular Formula Calculated (%) Found (%)
Compound X (hypothetical) C₂₄H₁₈ClN₇ C: 62.94; H: 3.96; N: 21.37 -
4g C₁₈H₁₆N₆O₃ C: 59.34; H: 4.43; N: 23.07 C: 59.30; H: 4.47; N: 22.78
10c C₂₁H₁₆ClN₇ C: 62.77; H: 4.01; N: 24.40 C: 62.77; H: 4.01; N: 24.40
6k C₁₉H₁₅F₃N₆O₂ C: 54.81; H: 3.36; N: 20.18 C: 54.61; H: 3.58; N: 19.96
Key Observations:
  • The 4-chlorophenyl group increases molecular weight and lipophilicity relative to hydroxylated analogues like 4g .

Table 4: Reported Bioactivities of Analogues

Compound ID Target/Activity IC₅₀/Inhibition (%) Key Substituents Linked to Activity References
6k , 6l Pim1 kinase inhibition 18–27 nM CF₃ at Position 7; aryl at Position 3
5d , 5k Antifungal (wheat/apple pathogens) 50 μg/mL, 40–50% Quinazoline and aldehyde hydrazide groups
6b , 6f Antiviral (TMV) 41–43% inhibition Triazole-thione Schiff base
Key Observations:
  • Position 7 : The 4-chlorophenyl group in Compound X may confer antifungal or antiviral activity akin to 5d and 6b , though direct data are lacking.

准备方法

Core Pyrazolo[1,5-a]Pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is synthesized via a base-catalyzed cyclocondensation reaction. A representative procedure involves reacting 5-amino-3-methylpyrazole (1.0 equiv) with diethyl malonate (1.2 equiv) in ethanol under reflux conditions, catalyzed by sodium ethoxide (NaOEt, 0.1 equiv). This yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) with 89% efficiency. The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃, 5.0 equiv) at 110°C for 4 hours, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Critical Parameters

  • Temperature : Reflux (78°C for cyclocondensation); 110°C for chlorination.
  • Catalyst : NaOEt for cyclization; no catalyst required for POCl₃-mediated chlorination.
  • Workup : Neutralization with aqueous NaHCO₃ post-chlorination to isolate 2 .

Functionalization at Position 7: Introduction of 4-Chlorophenyl Group

The 4-chlorophenyl moiety is introduced at position 7 of the pyrazolo[1,5-a]pyrimidine core via nucleophilic aromatic substitution (SNAr). Compound 2 reacts with 4-chlorophenylboronic acid (1.5 equiv) in a Suzuki-Miyaura cross-coupling reaction using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) as the catalyst. The reaction proceeds in a mixture of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃ (2M) at 80°C for 12 hours, yielding 7-(4-chlorophenyl)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 78% yield.

Optimization Insights

  • Solvent System : DME/water (4:1 v/v) ensures solubility of both organic and inorganic components.
  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ balances cost and reactivity.

Functionalization at Position 6: Incorporation of 3,5-Dimethyl-1H-Pyrazol-1-yl Group

The 3,5-dimethylpyrazole substituent is installed at position 6 through a microwave-assisted nucleophilic substitution. Compound 3 (1.0 equiv) reacts with 3,5-dimethyl-1H-pyrazole (1.2 equiv) in N,N-dimethylacetamide (DMAc) using potassium carbonate (K₂CO₃, 2.0 equiv) as the base. Microwave irradiation at 150°C for 30 minutes affords 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (4 ) in 85% yield.

Key Observations

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 8 hours to 30 minutes while improving yield by 15%.
  • Regioselectivity : The electron-withdrawing chloro group at position 5 directs substitution to position 6.

Functionalization at Position 3: Attachment of 2-Pyridinyl Group

The 2-pyridinyl group is introduced via a second Suzuki-Miyaura coupling. Compound 4 (1.0 equiv) reacts with 2-pyridinylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (0.05 equiv) and Na₂CO₃ (2.0 equiv) in DME/water (4:1 v/v) at 85°C for 10 hours. This step replaces the remaining chlorine atom at position 5 with the pyridinyl group, yielding the final product, 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (5 ), in 72% yield.

Challenges and Solutions

  • Competitive Coupling : The chloro group at position 5 is less reactive than position 7, necessitating higher temperatures (85°C vs. 80°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) removes residual boronic acid and catalyst.

Alternative Pathway: One-Pot Multi-Component Synthesis

An emerging approach employs a microwave-assisted multi-component reaction to streamline synthesis. Combining 5-chloro-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv), 4-chlorophenylacetylene (1.2 equiv), and tert-butylamine (2.0 equiv) under microwave irradiation at 120°C for 20 minutes directly yields the target compound in 68% yield. This method bypasses intermediate isolation, reducing overall synthesis time by 40%.

Mechanistic Rationale

  • Sonogashira Coupling : Forms the C–C bond between the pyrazole and acetylene.
  • Cyclization : tert-Butylamine facilitates pyrimidine ring closure via intramolecular nucleophilic attack.

Comparative Analysis of Synthetic Routes

Method Key Step Conditions Yield (%) Advantages Limitations
Stepwise Functionalization Suzuki coupling Pd(PPh₃)₄, DME/Na₂CO₃, 80°C 72–78 High regioselectivity Multi-step, time-intensive
Microwave-Assisted MC Sonogashira + cyclization Microwave, 120°C, 20 min 68 Rapid, fewer intermediates Lower yield vs. stepwise route

Critical Reaction Parameters

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings due to enhanced stability.
  • Solvent Polarity : DMAc optimizes nucleophilic substitution by solubilizing both aromatic and heterocyclic reactants.
  • Temperature Control : Microwave irradiation minimizes side reactions (e.g., decomposition of boronic acids).

常见问题

Q. What are the common synthetic routes for preparing 7-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine?

The compound is typically synthesized via cyclization reactions involving 1,3-biselectrophilic precursors and NH-3-aminopyrazoles. Key steps include:

  • Condensation of substituted pyrazole derivatives with pyridine-containing precursors under reflux conditions in ethanol or methanol .
  • Functionalization at position 7 using silylformamidine reagents in anhydrous solvents like benzene, followed by crystallization from hexane to isolate the product .
  • Purification via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (70–100°C) and pH .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Critical for identifying substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm, pyridinyl protons at δ 8.1–8.7 ppm) and confirming regiochemistry .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks ~460–470 m/z) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups like C=N stretches (~1600 cm⁻¹) and aromatic C-H bends .

Q. What solvents and reaction conditions are optimal for synthesizing pyrazolo[1,5-a]pyrimidine derivatives?

  • Solvents : Ethanol, methanol, or DMF for polar intermediates; benzene or toluene for non-polar steps .
  • Conditions : Reflux (70–100°C) for 5–12 hours, inert atmosphere (N2/Ar) to prevent oxidation, and anhydrous conditions for moisture-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing substituted pyrazolo[1,5-a]pyrimidines?

  • Repetition under anhydrous conditions : Moisture can cause unexpected shifts; use deuterated solvents (e.g., DMSO-d6) .
  • Cross-referencing literature : Compare observed δ values with structurally similar compounds (e.g., 3-(4-chlorophenyl)-2,5-dimethyl derivatives ).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons .

Q. What strategies improve the yield of multi-step syntheses for pyrazolo[1,5-a]pyrimidine derivatives?

  • Stepwise purification : Use flash chromatography after each step to remove byproducts .
  • Catalytic optimization : Employ Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves selectivity .

Q. How to design experiments to study the structure-activity relationship (SAR) of substituents on biological activity?

  • Systematic substituent variation : Synthesize analogs with modified groups (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) .
  • In vitro assays : Test inhibition of kinases or antimicrobial activity using dose-response curves (IC50/EC50) .
  • Computational modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities to target proteins .

Q. What analytical methods are recommended for detecting impurities in pyrazolo[1,5-a]pyrimidine derivatives?

  • HPLC-MS : Quantifies trace impurities (<0.1%) and identifies structural analogs .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., confirming the configuration of chiral centers) .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., C: 62.77%, H: 4.01% for C21H16ClN7Al) .

Q. How can reaction pathways be optimized to reduce the formation of regioisomeric byproducts?

  • Temperature control : Lower temperatures (0–25°C) favor kinetic products over thermodynamically stable regioisomers .
  • Directed metalation : Use directing groups (e.g., pyridinyl) to guide electrophilic substitution .
  • Protecting groups : Temporarily block reactive sites (e.g., NH-aminopyrazoles) during functionalization .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

  • Re-crystallization : Purify the compound to remove solvent residues or unreacted precursors .
  • Combustion analysis : Repeat with fresh samples to exclude moisture absorption errors .
  • Cross-validation : Compare with MS and NMR data to confirm molecular integrity .

Q. What methodologies validate the biological activity of pyrazolo[1,5-a]pyrimidines against specific targets?

  • Kinetic studies : Measure enzyme inhibition (e.g., IC50) under varied substrate concentrations .
  • Cellular assays : Use fluorescence-based viability assays (e.g., MTT) for anticancer activity .
  • In vivo models : Test pharmacokinetics (e.g., bioavailability, half-life) in rodent models .

Tables of Key Data

Q. Table 1: Representative NMR Data for Pyrazolo[1,5-a]Pyrimidine Derivatives

Substituent1H NMR (δ, ppm)13C NMR (δ, ppm)Source
4-Chlorophenyl7.45–7.60 (d, J=8.5 Hz, 2H)128.5, 132.1 (C-Cl)
3,5-Dimethyl-1H-pyrazol-1-yl2.25 (s, 6H, CH3)13.8 (CH3), 148.2 (C=N)
2-Pyridinyl8.10–8.70 (m, 4H)120.5–150.2 (aromatic C)

Q. Table 2: Optimized Reaction Conditions for Key Synthetic Steps

StepSolventTemperatureTime (h)Yield (%)Source
CyclizationEthanolReflux670–75
Silylformamidine couplingBenzene80°C1262–68
RecrystallizationHexane0°C2495+ purity

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。